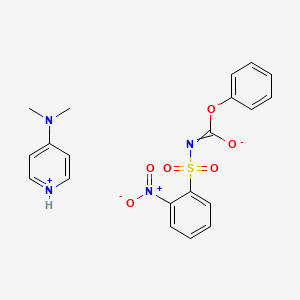
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is a complex organic compound used as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of Monosulfuron, a sulfonylurea herbicide that inhibits the enzyme acetohydroxyacid synthase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide typically involves a multi-step process. One common method includes the reaction of 4-dimethylaminopyridine with 2-nitrobenzenesulfonyl chloride and phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in inhibiting specific enzymes.
Industry: Utilized in the production of herbicides and other agrochemicals
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the enzyme acetohydroxyacid synthase. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of certain organisms. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A catalyst used in acylation reactions.
2-Nitrobenzenesulfonyl Chloride: A reagent used in sulfonylation reactions.
Phenyl Chloroformate: Used in the synthesis of carbamates and carbonates.
Uniqueness
4-(Dimethylamino)pyridin-1-ium ((2-Nitrophenyl)sulfonyl)(phenoxycarbonyl)amide is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
Propriétés
Formule moléculaire |
C20H20N4O6S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N,N-dimethylpyridin-1-ium-4-amine;N-(2-nitrophenyl)sulfonyl-1-phenoxymethanimidate |
InChI |
InChI=1S/C13H10N2O6S.C7H10N2/c16-13(21-10-6-2-1-3-7-10)14-22(19,20)12-9-5-4-8-11(12)15(17)18;1-9(2)7-3-5-8-6-4-7/h1-9H,(H,14,16);3-6H,1-2H3 |
Clé InChI |
OLQFAVSNPARMIW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=[NH+]C=C1.C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















